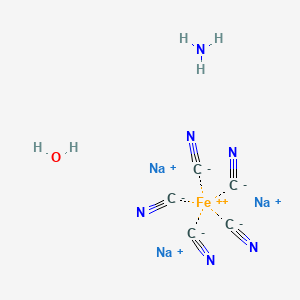

Pentacyanoammineferroate(ii) sodium salt hydrate

Description

It is a yellow crystalline solid that is soluble in water and commonly used in various industrial, medical, and environmental applications.

Properties

Molecular Formula |

C5H5FeN6Na3O |

|---|---|

Molecular Weight |

289.95 g/mol |

IUPAC Name |

trisodium;azane;iron(2+);pentacyanide;hydrate |

InChI |

InChI=1S/5CN.Fe.H3N.3Na.H2O/c5*1-2;;;;;;/h;;;;;;1H3;;;;1H2/q5*-1;+2;;3*+1; |

InChI Key |

PMWKEYGQPRLZKM-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.O.[Na+].[Na+].[Na+].[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Sodium amminepentacyanoferrate(II) hydrate undergoes various types of chemical reactions, including ligand substitution and redox reactions. Common reagents used in these reactions include acids, bases, and other ligands such as N-heterocyclic cations . The major products formed from these reactions depend on the specific reagents and conditions used. For example, ligand substitution reactions can lead to the formation of different pentacyanoferrate(II) complexes .

Scientific Research Applications

Sodium amminepentacyanoferrate(II) hydrate has a wide range of scientific research applications. In chemistry, it is used as a reagent in coordination chemistry and as a precursor for the synthesis of other coordination compounds . In biology and medicine, it is studied for its potential use in drug delivery systems and as a contrast agent in imaging techniques . In industry, it is used in the production of pigments, as an anti-caking agent in salt, and in the treatment of wastewater.

Mechanism of Action

The mechanism of action of sodium amminepentacyanoferrate(II) hydrate involves ligand substitution and redox reactions. The compound can interact with various molecular targets, including metal ions and organic ligands, through its cyanide and ammonia ligands . These interactions can lead to the formation of new coordination complexes and the release of free cyanide ions, which can further participate in chemical reactions .

Comparison with Similar Compounds

Sodium amminepentacyanoferrate(II) hydrate is similar to other pentacyanoferrate(II) complexes, such as potassium ferrocyanide (K₄[Fe(CN)₆]) and sodium nitroprusside (Na₂[Fe(CN)₅(NO)]·2H₂O) . it is unique in its ability to form stable complexes with ammonia ligands, which can enhance its reactivity and versatility in various applications . Other similar compounds include pentacyanoferrate(II) complexes with different ligands, such as 1-(4-pyridyl)pyridinium and 4,4’-bipyridine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.